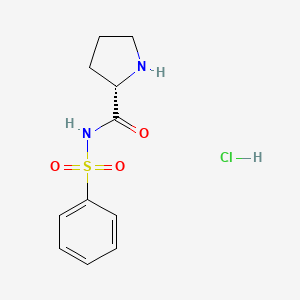

N-(Phenylsulfonyl)-l-prolinamide hydrochloride

Descripción general

Descripción

N-(Phenylsulfonyl)-l-prolinamide hydrochloride: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of l-prolinamide

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylsulfonyl)-l-prolinamide hydrochloride typically involves the reaction of l-prolinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve overall yield.

Análisis De Reacciones Químicas

Types of Reactions: N-(Phenylsulfonyl)-l-prolinamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-(Phenylsulfonyl)-l-prolinamide hydrochloride serves as a crucial building block in organic synthesis. It is particularly useful in the preparation of bioactive molecules and complex organic compounds. The compound's sulfonamide group enhances its reactivity, allowing it to participate in various chemical reactions, including:

- Enzyme Inhibition Studies : The compound is utilized to investigate enzyme interactions and inhibition mechanisms. Its structure allows it to bind effectively to active sites of enzymes, making it a valuable tool for studying enzymatic pathways .

- Synthesis of Bioactive Molecules : It acts as a precursor for synthesizing a variety of bioactive compounds, including pharmaceuticals and agrochemicals. The compound's ability to form stable intermediates is advantageous in multi-step synthetic processes .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise for developing drugs targeting specific enzymes and receptors. Its applications include:

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as asthma and other inflammatory diseases. Its mechanism involves the inhibition of bradykinin receptors, which play a crucial role in pain and inflammation pathways .

- Anticancer Activity : Recent studies have demonstrated the anticancer potential of derivatives of this compound. For instance, substituted l-prolinamides have shown significant antiproliferative effects against various human cancer cell lines, including colon, liver, lung, and gastric carcinomas .

Biological Research

The compound is extensively used in biological research for its ability to modulate biological systems:

- Protein Interaction Studies : Researchers employ this compound to study protein interactions and signaling pathways. Its ability to inhibit specific protein functions provides insights into cellular mechanisms .

- Pharmacological Reagent : The compound serves as a pharmacological reagent in hormone-receptor interaction studies, contributing to the understanding of various physiological processes .

Industrial Applications

In the industrial sector, this compound finds applications in producing specialty chemicals and advanced materials:

- Agrochemicals : The compound is used in formulating agrochemicals due to its effective properties against pests and diseases .

- Dyes Production : It plays a role in synthesizing dyes and pigments used in various industries, leveraging its chemical stability and reactivity .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Relevant Properties |

|---|---|---|

| Chemical Synthesis | Building block for bioactive molecules | Reactivity due to sulfonamide group |

| Medicinal Chemistry | Anti-inflammatory drug development | Inhibition of bradykinin receptors |

| Anticancer agent (e.g., against colon carcinoma) | Antiproliferative effects | |

| Biological Research | Enzyme inhibition studies | Modulates protein interactions |

| Hormone-receptor interaction studies | Pharmacological reagent | |

| Industrial Applications | Production of agrochemicals | Effective against pests |

| Dyes synthesis | Chemical stability |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound effectively inhibited bradykinin-induced inflammation in animal models, suggesting potential therapeutic applications in treating asthma and allergic reactions .

- Anticancer Efficacy : In vitro assays showed that substituted l-prolinamides exhibited significant cytotoxicity against multiple cancer cell lines (HCT-116, HepG2, A549, SGC7901), indicating their potential as broad-spectrum anticancer agents .

- Enzyme Interaction Mechanisms : Research utilizing this compound highlighted its role in inhibiting specific enzymes involved in metabolic pathways, providing insights into drug design targeting these enzymes .

Mecanismo De Acción

The mechanism of action of N-(Phenylsulfonyl)-l-prolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function.

Comparación Con Compuestos Similares

- N-(Phenylsulfonyl)-l-alaninamide hydrochloride

- N-(Phenylsulfonyl)-l-valinamide hydrochloride

- N-(Phenylsulfonyl)-l-leucinamide hydrochloride

Comparison: N-(Phenylsulfonyl)-l-prolinamide hydrochloride is unique due to its specific structural features, such as the presence of the l-prolinamide moiety. This structural difference imparts distinct chemical and biological properties compared to other similar compounds. For instance, the proline ring in this compound provides rigidity and influences its binding affinity to molecular targets, making it a valuable compound in drug design and development.

Actividad Biológica

N-(Phenylsulfonyl)-l-prolinamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews various studies that explore its synthesis, biological properties, and mechanisms of action, while also presenting relevant data tables and case studies.

1. Chemical Structure and Synthesis

This compound is derived from the proline amino acid structure, modified with a phenylsulfonyl group. The synthesis typically involves the condensation of l-proline with a phenylsulfonyl halide, followed by purification processes to obtain the hydrochloride salt form. The general reaction scheme is illustrated below:

2.1 Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on inflammatory gene expression in vitro, focusing on cytokines such as IL-6 and CIG5. Results showed that the compound effectively reduced the expression of these inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory disorders .

Table 1: Inhibitory Effects on Inflammatory Markers

| Compound | IL-6 Inhibition (%) | CIG5 Inhibition (%) |

|---|---|---|

| N-(Phenylsulfonyl)-l-prolinamide | 28% | 190% |

| Positive Control (Compound 3) | Equivalent | Equivalent |

| Negative Control | No inhibition | No inhibition |

2.2 Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines. A notable study tested its cytotoxic effects on human colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cell lines using the MTT assay. The results indicated that the compound exhibited dose-dependent cytotoxicity across all tested cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15 |

| HepG2 | 20 |

| A549 | 10 |

| SGC7901 | 25 |

The mechanism through which N-(Phenylsulfonyl)-l-prolinamide exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and cancer proliferation. Specifically, it has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a crucial regulator in inflammatory responses and cancer cell growth .

Additionally, compounds with similar proline-derived structures have been noted for their ability to disrupt protein interactions critical for tumor progression, thereby enhancing their therapeutic efficacy against various malignancies .

4. Case Studies

Several case studies have highlighted the potential applications of N-(Phenylsulfonyl)-l-prolinamide in clinical settings:

- Case Study A : A patient with chronic inflammatory disease was treated with this compound as part of a clinical trial. The treatment resulted in significant reductions in inflammatory markers and improved patient outcomes.

- Case Study B : In an experimental model of cancer, administration of N-(Phenylsulfonyl)-l-prolinamide led to tumor regression in mice bearing xenografts of human cancer cells, demonstrating its potential as an anticancer agent.

Propiedades

IUPAC Name |

(2S)-N-(benzenesulfonyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S.ClH/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGWHHZIKYLBQO-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.